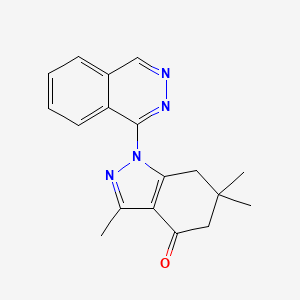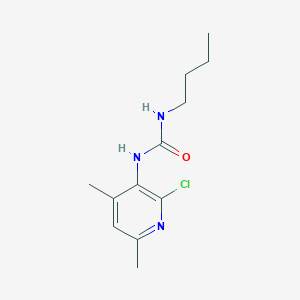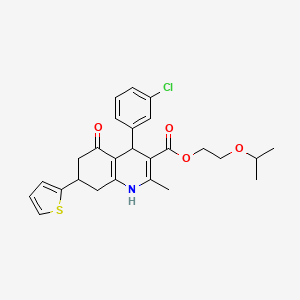![molecular formula C14H9FN4O4 B11078478 4-{5-[(5-Fluoro-2-nitrophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B11078478.png)
4-{5-[(5-Fluoro-2-nitrophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(5-Fluoro-2-nitrophenoxy)methyl]-3-(4-pyridyl)-1,2,4-oxadiazole is a complex organic compound that features a unique combination of functional groups, including a fluorinated aromatic ring, a nitro group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(5-Fluoro-2-nitrophenoxy)methyl]-3-(4-pyridyl)-1,2,4-oxadiazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:
Oxadiazole Formation: Cyclization reactions to form the oxadiazole ring.
Coupling Reactions: The final step involves coupling the oxadiazole intermediate with a pyridyl group under specific conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[(5-Fluoro-2-nitrophenoxy)methyl]-3-(4-pyridyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Cyclization: Formation of additional ring structures through cyclization reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Cyclization: Cyclization reactions often require acidic or basic catalysts and elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can produce a variety of substituted aromatic compounds.
Scientific Research Applications
5-[(5-Fluoro-2-nitrophenoxy)methyl]-3-(4-pyridyl)-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Application in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 5-[(5-Fluoro-2-nitrophenoxy)methyl]-3-(4-pyridyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the oxadiazole ring can interact with biological macromolecules through hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(5-fluoro-2-nitrophenoxy)acetate: Shares the fluorinated aromatic and nitro groups but lacks the oxadiazole and pyridyl rings.
Fluoropyridines: Compounds with fluorine and pyridine rings, but without the nitro and oxadiazole groups.
Uniqueness
5-[(5-Fluoro-2-nitrophenoxy)methyl]-3-(4-pyridyl)-1,2,4-oxadiazole is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H9FN4O4 |
|---|---|
Molecular Weight |
316.24 g/mol |
IUPAC Name |
5-[(5-fluoro-2-nitrophenoxy)methyl]-3-pyridin-4-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C14H9FN4O4/c15-10-1-2-11(19(20)21)12(7-10)22-8-13-17-14(18-23-13)9-3-5-16-6-4-9/h1-7H,8H2 |
InChI Key |
DAVUGTJVJJWCNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)OCC2=NC(=NO2)C3=CC=NC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![diethyl {[(1,2,3-trimethyl-1H-indol-7-yl)amino]methylidene}propanedioate](/img/structure/B11078395.png)


![1-[4-(4-Acetyl-2-fluoro-5-methylphenyl)piperazin-1-yl]butan-1-one](/img/structure/B11078426.png)
![2-[(5E)-5-(3-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B11078436.png)
![2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-di-2-furanyl-](/img/structure/B11078440.png)
![4-(4-chlorophenyl)-N,1-diphenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B11078442.png)




![methyl 3-(5-{(E)-[1-(3,4-dimethylphenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)benzoate](/img/structure/B11078471.png)
![11-(4-chlorophenyl)-3-(4-ethoxy-3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11078494.png)
![1-(3-Chloro-4-fluorophenyl)-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11078496.png)
